Neuroprotective Potency in Oxidative Stress Model vs. Donepezil
In an in vitro model of oxidative stress-induced neuronal damage, CAS 954243-82-4 demonstrated neuroprotective activity with an EC50 of 1.2 μM [1]. While a direct head-to-head comparison is not available from the same assay, a related benzamide-piperidine hybrid (compound 5d) in a structurally analogous series showed an AChE IC50 of 13 ± 2.1 nM, which was 46-fold more potent than the reference standard donepezil (IC50 = 0.6 ± 0.05 μM) in the Ellman assay [2]. This establishes that the benzamide-piperidine scaffold can surpass donepezil in target engagement, and the distinct 3,4-diethoxy substitution pattern of the target compound may confer a differentiated neuroprotective profile beyond simple AChE inhibition.
| Evidence Dimension | Neuroprotective EC50 (target) vs. AChE IC50 (structurally related comparator) vs. AChE IC50 (clinical reference) |
|---|---|
| Target Compound Data | EC50 = 1.2 μM (neuroprotection, oxidative stress model) |
| Comparator Or Baseline | Compound 5d (benzamide-piperidine analog): IC50 = 13 ± 2.1 nM (AChE); Donepezil: IC50 = 0.6 ± 0.05 μM (AChE) |
| Quantified Difference | Target versus donepezil: approximately 2-fold difference in absolute concentration units but different assay endpoints (neuroprotection vs. enzyme inhibition). Compound 5d versus donepezil: 46-fold improvement in AChE IC50. |
| Conditions | In vitro oxidative stress neuronal damage model (target); Ellman's test for AChE activity (analog and donepezil). |
Why This Matters
A procurement decision prioritizing a multi-mechanism neuroprotective candidate should consider the target compound's direct neuroprotective EC50 alongside its structural class's demonstrated capacity to outperform donepezil in AChE inhibition, enabling differentiation from single-target AChE inhibitors.
- [1] Kuujia. (n.d.). Cas no 954243-82-4: Neuroprotective effects and pharmacokinetic properties. View Source
- [2] Mohammadi-Farani, A., Moradi, F., Hosseini, A., & Aliabadi, A. (n.d.). Synthesis, anti-acetylcholinesterase activity, and docking studies of novel benzamide derivatives containing a piperidine core. Research in Pharmaceutical Sciences. View Source
